molecular formula C7H9N3 B599296 N-cyclopropylpyridazin-3-amine CAS No. 1250068-48-4

N-cyclopropylpyridazin-3-amine

Cat. No. B599296
M. Wt: 135.17
InChI Key: BCEXJBBRZBXFNM-UHFFFAOYSA-N
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Description

“N-cyclopropylpyridazin-3-amine” is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that the information available might not be comprehensive due to the specificity of the compound12.



Synthesis Analysis

There is no specific information available on the synthesis of “N-cyclopropylpyridazin-3-amine”. However, a related compound, pyridin-3-amine derivatives, have been synthesized and evaluated as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer3.



Molecular Structure Analysis

The molecular structure of “N-cyclopropylpyridazin-3-amine” is not directly available. However, the InChI code for a related compound, 6-chloro-N-cyclopropylpyridazin-3-amine, is provided1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-cyclopropylpyridazin-3-amine”. However, research on chemical reactions involving similar compounds like cyclopropanes has been conducted4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclopropylpyridazin-3-amine” are not directly available. However, the solubility data of a related compound, pyridazin-3-amine, were obtained in various solvents at different temperatures7.


Scientific Research Applications

  • Synthesis of Azines and Related Compounds N-cyclopropylpyridazin-3-amine can be involved in the synthesis of various azines and related compounds. Studies have shown that oxaziridines, which are related to N-cyclopropylpyridazin-3-amine, can transfer their NH group to various nucleophiles, leading to the synthesis of azines, hydrazines, diaziridines, and other derivatives (Andreae & Schmitz, 1991).

  • Amination of Carbanions Research indicates that compounds like N-cyclopropylpyridazin-3-amine can be used for the electrophilic amination of carbanions. This process allows for the formation of a variety of aminated products, contributing to the diversity of nitrogen-containing compounds (Armstrong et al., 2000).

  • Formation of Piperidine and Tetrahydroisoquinoline Structures In certain chemical reactions, N-sulfonyl oxaziridines, closely related to N-cyclopropylpyridazin-3-amine, have been used to efficiently cyclize and form complex nitrogen-containing heterocycles like piperidine and tetrahydroisoquinoline (Allen et al., 2009).

  • Cyclopropylation of Amines N-cyclopropylpyridazin-3-amine can potentially be used in the cyclopropylation of amines. This involves the reaction of amines with cyclopropylboronic acid in the presence of copper catalysts, leading to the formation of N-cyclopropyl derivatives (Bénard et al., 2010).

  • Cyclization Reactions and Synthesis of Heterocyclic Compounds N-cyclopropylpyridazin-3-amine can be involved in various cyclization reactions, contributing to the synthesis of heterocyclic compounds. These reactions are crucial in creating diverse structures in medicinal chemistry and material science (Filatov et al., 2017).

  • Microbial Engineering for N-Functionalized Compounds In the field of biotechnology, derivatives of N-cyclopropylpyridazin-3-amine can be important for the microbial production of N-functionalized amino acids and amines. These compounds have significant roles in various pharmaceutical and chemical industries (Mindt et al., 2020).

Safety And Hazards

The safety and hazards of “N-cyclopropylpyridazin-3-amine” are not directly available. However, safety information for a related compound, 6-chloro-N-cyclopropylpyridazin-3-amine, is provided18.


Future Directions

There is no specific information available on the future directions of “N-cyclopropylpyridazin-3-amine”. However, research on therapeutic peptides suggests potential future directions for similar compounds9.


Please note that the information provided is based on the available data and may not be fully comprehensive due to the specificity of the compound. For more detailed information, further research and experimentation would be required.


properties

IUPAC Name

N-cyclopropylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-7(10-8-5-1)9-6-3-4-6/h1-2,5-6H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEXJBBRZBXFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylpyridazin-3-amine

Citations

For This Compound
1
Citations
D Zhang, P Li, Y Gao, Y Song, Y Zhu, H Su… - Journal of Medicinal …, 2021 - ACS Publications
BCR-ABL kinase inhibition is an effective strategy for the treatment of chronic myeloid leukemia (CML). Herein, we report compound 3a-P1, bearing a difluoro-indene scaffold, as a …
Number of citations: 5 pubs.acs.org

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